molecular formula C3H4Lu2O11 B580247 Lutetium carbonate dihydrate CAS No. 16454-20-9

Lutetium carbonate dihydrate

Cat. No.: B580247
CAS No.: 16454-20-9
M. Wt: 565.988
InChI Key: HRLADUJPVRWUQC-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lutetium carbonate dihydrate (Lu₂(CO₃)₃·2H₂O, CAS 16454-20-9) is a rare earth carbonate compound characterized by lutetium(III) ions (Lu³⁺) coordinated with carbonate anions (CO₃²⁻) and two water molecules . This compound is typically synthesized through precipitation reactions involving lutetium salts (e.g., nitrate or chloride) and alkali carbonates. It exhibits low solubility in water, a property common to most rare earth carbonates. Thermal decomposition studies indicate that this compound transforms into lutetium oxide (Lu₂O₃) at elevated temperatures (~873 K) via intermediate phases, making it a precursor for high-purity lutetium oxides used in ceramics and optical coatings .

Properties

IUPAC Name

lutetium(3+);tricarbonate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CH2O3.2Lu.2H2O/c3*2-1(3)4;;;;/h3*(H2,2,3,4);;;2*1H2/q;;;2*+3;;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLADUJPVRWUQC-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.[Lu+3].[Lu+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Lu2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10724669
Record name Lutetium carbonate--water (2/3/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16454-20-9
Record name Lutetium carbonate--water (2/3/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lutetium carbonate dihydrate can be synthesized through a precipitation reaction involving lutetium nitrate and sodium carbonate . The reaction is typically carried out in an aqueous solution at room temperature. The lutetium nitrate solution is slowly added to the sodium carbonate solution with constant stirring, resulting in the formation of this compound precipitate. The precipitate is then filtered, washed with distilled water, and dried at a low temperature to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar precipitation methods but on a larger scale. The reaction parameters, such as reagent concentrations, mixing rates, and temperature, are optimized to ensure high yield and purity of the product . The use of automated systems and controlled environments helps in maintaining consistency and quality in the industrial production process .

Comparison with Similar Compounds

Lutetium(III) Acetate Hydrate

  • Formula : Lu(CH₃COO)₃·H₂O (CAS 18779-08-3) .
  • Properties: Water-soluble, hygroscopic, and often used as a precursor for lutetium-based catalysts or nanomaterials.
  • Applications : Preferred in synthesis due to its solubility and stability in organic matrices. Unlike lutetium carbonate dihydrate, it decomposes at lower temperatures (~573–673 K) to form Lu₂O₃ .

Lutetium(III) Sulfate Octahydrate

  • Formula : Lu₂(SO₄)₃·8H₂O (CAS 13473-77-3) .
  • Properties : Moderately soluble in water and acids. Forms crystalline structures suitable for ion-exchange processes.
  • Applications : Used in analytical chemistry and as a dopant in phosphors. Its higher solubility contrasts with the low solubility of this compound .

Lutetium(III) Nitrate Hydrate

  • Formula: Lu(NO₃)₃·xH₂O (CAS 10099-67-9) .
  • Properties : Highly hygroscopic, water-soluble, and thermally unstable (decomposes at ~473 K).
  • Applications : A common precursor in sol-gel processes and luminescent material synthesis. Its reactivity contrasts with the thermal stability of this compound .

Lutetium Citrate Hydrates

  • Formula : Lu(C₆H₅O₇)·nH₂O (n = 1 or 2) .
  • Properties: Forms stable monohydrate or dihydrate structures under hydrothermal conditions.
  • Applications : Used in medical imaging and nuclear medicine due to citrate’s chelating properties. Unlike carbonate, citrate derivatives exhibit higher biocompatibility .

Comparison with Other Rare Earth Carbonates

Lithium Carbonate

  • Formula : Li₂CO₃ (CAS 554-13-2) .
  • Properties : Water-soluble (1.3 g/100 mL at 20°C), alkaline, and thermally stable up to ~1273 K.
  • Applications : Widely used in batteries and ceramics. Contrasts with this compound in solubility and industrial scale applications .

Zirconium Basic Carbonate

  • Formula : Zr(OH)₂CO₃ (CAS 57219-64-4) .
  • Properties : Insoluble in water, used as a precursor for zirconium oxides. Shares low solubility with this compound but differs in cation charge (Zr⁴⁺ vs. Lu³⁺) .

Key Data Tables

Table 1: Structural and Physical Properties

Compound Formula Molecular Weight (g/mol) Solubility in Water Decomposition Temp (K)
This compound Lu₂(CO₃)₃·2H₂O ~550 (estimated) Low ~873
Lutetium Acetate Hydrate Lu(CH₃COO)₃·H₂O 450.15 High ~673
Lutetium Sulfate Octahydrate Lu₂(SO₄)₃·8H₂O 724.21 Moderate >773
Lithium Carbonate Li₂CO₃ 73.89 1.3 g/100 mL ~1273

Biological Activity

Lutetium carbonate dihydrate, a compound of lutetium, has garnered attention in the field of medicinal chemistry and radiopharmaceuticals due to its potential biological activities. This article explores its properties, applications, and relevant research findings.

This compound is represented by the formula Lu2(CO3)32H2O\text{Lu}_2(\text{CO}_3)_3\cdot 2\text{H}_2\text{O}. It typically exists as a white crystalline solid that is insoluble in water but can form hydrates upon crystallization. The lutetium ion predominantly exists in the +3 oxidation state, which is crucial for its biological interactions .

Radiopharmaceuticals

Lutetium-177, a radioisotope derived from lutetium, is used in targeted radiotherapy, particularly for treating cancers such as prostate cancer. The compound's ability to form stable complexes with biomolecules enhances its therapeutic efficacy. For example, lutetium-177-labeled compounds are being explored for their ability to bind to specific receptors on tumor cells, allowing for targeted radiation delivery .

Table 1: Overview of Lutetium-177 Applications

ApplicationDescription
Prostate Cancer TherapyUtilizes [177Lu]Lu-PSMA-617 for targeting prostate-specific membrane antigen (PSMA) in metastatic cases.
Neuroendocrine Tumors[177Lu]Lu-DOTATATE is used for somatostatin receptor-targeted therapy.
Diagnostic ImagingLutetium-labeled compounds aid in imaging techniques to identify tumors.

The biological activity of this compound is primarily attributed to the lutetium ion's capacity to interact with various biological molecules. Studies suggest that lutetium can influence cellular processes through:

  • Receptor Binding : Lutetium-labeled compounds can target specific receptors on cancer cells, leading to internalization and subsequent radiation therapy.
  • Cellular Uptake : Research indicates that lutetium compounds can be taken up by cells under both normoxic and hypoxic conditions, which is significant for cancer treatment where oxygen levels are often low .

Case Studies

  • Prostate Cancer Treatment : A clinical trial involving [177Lu]Lu-PSMA-617 demonstrated significant tumor reduction in patients with metastatic castration-resistant prostate cancer (mCRPC). The study highlighted the compound's ability to selectively target PSMA-expressing tumors while sparing healthy tissues .
  • Neuroendocrine Tumors : Another study focused on the use of [177Lu]Lu-DOTATATE for patients with neuroendocrine tumors. Results indicated improved survival rates and quality of life for patients receiving this targeted therapy compared to conventional treatments .

Research Findings

Recent research has expanded our understanding of lutetium's biological activity:

  • Biocompatibility : Studies have shown that lutetium compounds exhibit low toxicity levels in vitro, making them suitable candidates for further development in therapeutic applications .
  • Targeted Delivery Systems : Innovative approaches using nanotechnology have been developed to enhance the delivery and efficacy of lutetium-based therapies. These systems aim to improve the localization of radiation at tumor sites while minimizing exposure to surrounding healthy tissues .

Q & A

Q. What are the recommended synthesis methods for high-purity lutetium carbonate dihydrate, and how can reproducibility be ensured?

this compound is typically synthesized via controlled precipitation. A validated approach involves the dropwise addition of lutetium nitrate (Lu(NO₃)₃) and potassium carbonate (K₂CO₃) solutions into a buffered medium (e.g., KNO₃ solution) under constant stirring at 25–40°C . To ensure purity, use analytically graded reagents and perform multiple recrystallization steps. Post-synthesis, verify stoichiometry via thermogravimetric analysis (TGA) to confirm the dihydrate form by measuring mass loss at 100–150°C (removal of bound water) . Reproducibility hinges on precise pH control (±0.1 units) and temperature stability (±0.5 K) during synthesis .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

  • Elemental analysis : Combustion analysis (C/H content) and inductively coupled plasma mass spectrometry (ICP-MS) for lutetium quantification. Compare results with theoretical values (e.g., Lu₂(CO₃)₃·2H₂O: Lu ~58.2 wt%, C ~8.5 wt%) .
  • Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy to identify carbonate vibrations (e.g., ν₃ asymmetric stretch at ~1450 cm⁻¹) and hydrate O-H stretches (~3400 cm⁻¹) .
  • X-ray diffraction (XRD) : Match experimental patterns with simulated crystallographic data to confirm phase purity .

Q. How can solubility data for this compound in aqueous and organic solvents be accurately determined?

Use gravimetric or UV-Vis methods under controlled conditions. For aqueous solubility, saturate solutions at fixed temperatures (e.g., 25°C ±0.05 K), filter unreacted solids, and evaporate the solvent to measure residue mass . For organic solvents (e.g., DMSO), ensure solvent purity via triple distillation under reduced pressure. Report solubility with standard deviations (±0.03–0.4%) and temperature precision (±0.05 K) .

Advanced Research Questions

Q. How should researchers address contradictions in reported hydration states (e.g., dihydrate vs. n-hydrate forms) of lutetium carbonate?

Discrepancies often arise from synthesis conditions (humidity, drying protocols). To resolve:

  • Perform dynamic vapor sorption (DVS) to study hydration/dehydration kinetics.
  • Compare TGA profiles under inert vs. humid atmospheres. For example, dihydrates show distinct mass loss steps at 100–150°C, while n-hydrates may exhibit broader dehydration ranges .
  • Cross-validate with synchrotron XRD to detect intermediate crystalline phases .

Q. What experimental designs are optimal for studying the thermal decomposition pathways of this compound?

  • Multi-method approach : Combine TGA, differential scanning calorimetry (DSC), and evolved gas analysis (EGA). For example, TGA-DSC under argon can reveal endothermic peaks at ~300°C (decarbonylation to Lu₂O₃) and exothermic events due to phase transitions .
  • In situ XRD : Monitor phase changes during heating (25–800°C) to identify intermediate oxides (e.g., LuO₂ or Lu₂O₃) .

Q. How can thermodynamic stability under varying pH and ionic strength be modeled for this compound?

Use solubility product (Ksp) calculations and speciation software (e.g., PHREEQC). Experimental steps:

  • Measure solubility across pH 4–10 and ionic strengths (0.1–1.0 M KNO₃).
  • Fit data to the Pitzer model to account for ion interactions. Reported Ksp values for similar rare-earth carbonates range from 10⁻²⁸ to 10⁻³² .

Q. What are the primary sources of contamination during synthesis, and how can they be mitigated?

  • Lanthanide impurities : Use high-purity Lu sources (>99.95%) and avoid shared equipment with other lanthanides.
  • Anion interference : Replace nitrate precursors with chloride-free alternatives (e.g., LuCl₃) to prevent nitrate incorporation .
  • Hydration variability : Store samples in desiccators with controlled humidity (e.g., silica gel for anhydrous forms, saturated salt solutions for hydrates) .

Q. How can researchers resolve ambiguities in spectroscopic data (e.g., overlapping FTIR bands) for this compound?

  • Deconvolution analysis : Apply Gaussian fitting to FTIR spectra (e.g., separate carbonate ν₃ bands at 1420–1480 cm⁻¹) .
  • Complementary techniques : Use Raman spectroscopy to differentiate symmetric (ν₁, ~1080 cm⁻¹) and asymmetric (ν₃) carbonate modes. Cross-reference with X-ray photoelectron spectroscopy (XPS) for surface composition validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.